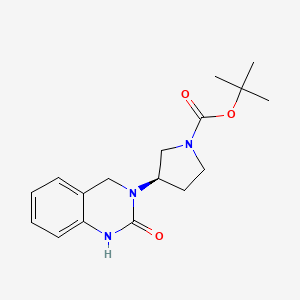
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid, also known as EMA-SA, is a purine derivative compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanism of action.
Mechanism of Action
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Specifically, it inhibits the activity of the enzyme JNK, which is involved in the production of cytokines such as TNF-α and IL-1β. By inhibiting the activity of JNK, 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can reduce the production of these cytokines and thereby reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been shown to have antioxidant effects, which can help to protect cells from damage caused by oxidative stress. 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has also been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that it can be difficult to obtain in large quantities, which can make it difficult to conduct large-scale experiments.
Future Directions
There are a number of potential future directions for research on 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid and to identify any potential side effects or limitations of its use.
Synthesis Methods
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can be synthesized using a variety of methods, including the reaction of 7-ethyl-3-methyl-2,6-dioxopurine-8-thiol with chloroacetic acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
properties
IUPAC Name |
2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-3-14-6-7(11-10(14)19-4-5(15)16)13(2)9(18)12-8(6)17/h3-4H2,1-2H3,(H,15,16)(H,12,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQHVCNJZANDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)



![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)




![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)

![Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2383438.png)